3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol
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Overview
Description
This compound plays a crucial role in regulating various pathways in the body, including hematopoiesis, immunity, and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the quinoxalin-2-yloxy group: This step typically involves nucleophilic substitution reactions.
Chlorination and carbonylation: These steps are crucial for introducing the chloro and carbonyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield.
Purification techniques: Including crystallization, distillation, and chromatography to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in modulating biological pathways, particularly those involving JAK2.
Medicine: Investigated for its potential therapeutic effects in diseases related to JAK2 dysregulation, such as certain cancers and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the protein kinase JAK2. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and immune responses. By targeting JAK2, the compound can modulate these pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.
Uniqueness
3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol is unique due to its specific structural features, which confer high selectivity and potency towards JAK2. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other JAK inhibitors.
Properties
IUPAC Name |
3-chloro-5-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-13-7-11(8-21-17(13)24)18(25)23-6-5-12(10-23)26-16-9-20-14-3-1-2-4-15(14)22-16/h1-4,7-9,12H,5-6,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYFAQQJSGQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CNC(=O)C(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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